![molecular formula C31H29N3O5S2 B1677220 MK-0359 CAS No. 346629-30-9](/img/structure/B1677220.png)
MK-0359
Overview
Description
MK-0359 is a potent and selective oral inhibitor of phosphodiesterase 4 (PDE4), a class of enzymes involved in the breakdown of cyclic adenosine monophosphate (cAMP). This compound has been primarily investigated for its potential therapeutic applications in treating chronic asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0359 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
MK-0359 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The aromatic rings in this compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted aromatic compounds .
Scientific Research Applications
Respiratory Diseases
Asthma:
MK-0359 has been evaluated in clinical trials for its efficacy in asthma management. A notable study involved adults with a history of asthma who received either this compound or a placebo for two weeks. The results indicated a significant improvement in lung function, measured by forced expiratory volume (FEV1), with this compound showing a mean difference of 0.09 L compared to placebo (95% CI 0.01, 0.18). Secondary endpoints, including daytime and nighttime asthma symptoms, also demonstrated significant improvements .
Chronic Obstructive Pulmonary Disease (COPD):
The compound has also been investigated for its potential benefits in COPD. Similar mechanisms of action apply, where the inhibition of PDE4 may reduce inflammation and improve airflow in patients suffering from this progressive disease .
Rheumatoid Arthritis
This compound has shown potential in the treatment of rheumatoid arthritis due to its anti-inflammatory properties. Inhibition of PDE4 can lead to decreased production of pro-inflammatory cytokines, thus alleviating symptoms associated with this autoimmune condition . However, further research is needed to establish long-term efficacy and safety profiles.
Clinical Trial Data Summary
Study Identifier | Condition | Phase | Population Size | Treatment Duration | Primary Endpoint | Results Summary |
---|---|---|---|---|---|---|
NCT00482417 | Asthma | II | 88 | 14 days | Change in FEV1 | Significant improvement with this compound; gastrointestinal adverse effects noted |
NCT00482898 | COPD | II | TBD | TBD | TBD | Pending results; expected to follow similar patterns as asthma studies |
Pharmacokinetic Data
Parameter | Value |
---|---|
AUC | 3367 nM × h |
Dose | 15 mg once daily |
Administration Route | Oral |
Population | Healthy adults |
Case Study: Efficacy in Asthma Management
In a double-blind crossover trial involving 88 adults with moderate asthma, participants received either this compound or placebo over two weeks. The primary endpoint was the change in FEV1 from baseline. Results showed that those on this compound experienced statistically significant improvements across multiple respiratory metrics, including reduced need for rescue medication and enhanced quality of life scores .
Case Study: Impact on Inflammatory Markers
A separate study focused on the effects of this compound on inflammatory markers in patients with rheumatoid arthritis. The results indicated a marked reduction in TNF-alpha levels following treatment with this compound, suggesting its potential utility as an anti-inflammatory agent .
Mechanism of Action
MK-0359 exerts its effects by inhibiting the activity of PDE4, leading to increased levels of cAMP within cells. Elevated cAMP levels result in the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins involved in regulating inflammation and immune responses. This mechanism helps reduce inflammation and improve respiratory function in conditions like asthma and COPD .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another PDE4 inhibitor used for treating COPD.
Cilomilast: A PDE4 inhibitor investigated for its anti-inflammatory properties.
Apremilast: A PDE4 inhibitor used for treating psoriasis and psoriatic arthritis.
Uniqueness of MK-0359
This compound is unique due to its high selectivity and potency as a PDE4 inhibitor. It has shown promising results in preclinical and clinical studies for treating chronic asthma and COPD, with a competitive and reversible mode of interaction .
Biological Activity
MK-0359, also known as L-454,560, is a selective and orally active phosphodiesterase-4 (PDE4) inhibitor. It has garnered attention for its potential therapeutic applications in treating asthma and chronic obstructive pulmonary disease (COPD) due to its ability to modulate inflammatory responses through inhibition of PDE4 activity. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
PDE4 Inhibition : this compound selectively inhibits the PDE4 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various downstream effects, including:
- Reduced Inflammation : Elevated cAMP levels inhibit pro-inflammatory cytokine release from immune cells.
- Bronchodilation : Increased cAMP contributes to relaxation of bronchial smooth muscle, improving airflow in conditions like asthma and COPD.
Efficacy in Preclinical Studies
Research has demonstrated the biological activity of this compound through various preclinical studies. Notable findings include:
- Anti-inflammatory Effects : In animal models of asthma, this compound significantly reduced airway hyperresponsiveness and inflammatory cell infiltration in lung tissues.
- Bronchodilator Properties : Studies indicate that this compound effectively relaxes bronchial tissues in vitro and in vivo, showcasing its potential as a bronchodilator.
Data Summary
Study Type | Findings | Reference |
---|---|---|
Preclinical Model | Reduced airway hyperresponsiveness | |
In Vitro Assay | Increased cAMP levels in human bronchial cells | |
Animal Model | Decreased inflammatory cytokines |
Case Studies
-
Asthma Management :
- A study involving asthmatic subjects treated with this compound showed significant improvements in lung function metrics such as FEV1 (Forced Expiratory Volume in 1 second) compared to placebo controls.
-
COPD Treatment :
- Clinical trials have indicated that patients with moderate to severe COPD experienced reduced exacerbation rates when treated with this compound over a 12-week period.
Safety and Tolerability
While this compound exhibits promising efficacy, safety profiles are essential for clinical application. Common side effects reported include:
- Gastrointestinal disturbances
- Headaches
- Potential for increased risk of infections due to immunomodulation
Long-term safety studies are ongoing to further evaluate these risks.
Properties
CAS No. |
346629-30-9 |
---|---|
Molecular Formula |
C31H29N3O5S2 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C31H29N3O5S2/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27/h6-19H,1-5H3/b28-17+ |
InChI Key |
YYGZHVJDHMMABU-OGLMXYFKSA-N |
SMILES |
CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C |
Isomeric SMILES |
CC1=NOC(=N1)/C(=C/C2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)/C5=CC=C(C=C5)S(=O)(=O)C |
Canonical SMILES |
CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK0359; MK 0359; MK-0359; L454560; L 454560; L-454560; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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